molecular formula C10H15Cl2N3O B2832705 (R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride CAS No. 1286208-51-2

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

Cat. No.: B2832705
CAS No.: 1286208-51-2
M. Wt: 264.15
InChI Key: ZYXJHLLCHNVRHB-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is a chiral small-molecule compound featuring a pyrrolidine core substituted with a primary amine at the 3-position and a ketone-linked pyridin-2-yl group. The (R)-enantiomeric configuration ensures stereospecific interactions, while the dihydrochloride salt enhances aqueous solubility and stability compared to its freebase form.

Properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXJHLLCHNVRHB-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Coupling of the Two Rings: The pyrrolidine and pyridine rings are coupled through a condensation reaction, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed to modify the pyridine ring, potentially converting it to a piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield N-oxides, while reduction of the pyridine ring may produce piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Protein Kinase Inhibition
One of the primary applications of (R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is its potential as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular functions and are often implicated in cancer and other diseases. Research has indicated that compounds with similar structures can exhibit significant inhibitory activities against various kinases, which suggests that this compound may also possess such properties. For instance, studies have focused on the synthesis and evaluation of heteroaromatic compounds for their kinase inhibitory potency, emphasizing the importance of molecular structure in determining biological activity .

Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in relation to its potential use in treating neurological disorders. The presence of the pyrrolidine and pyridine moieties is believed to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further studies aimed at treating conditions like depression or anxiety disorders .

Antimicrobial Properties
There is growing interest in the antimicrobial properties of this compound. Preliminary studies suggest that similar compounds exhibit activity against various bacterial strains, indicating that this compound may also have potential as an antimicrobial agent. The mechanism of action is thought to involve interference with bacterial protein synthesis or cell wall integrity .

Anticancer Activity
Research has also explored the anticancer potential of related compounds. The structural features of this compound may contribute to its ability to inhibit tumor cell growth through mechanisms such as apoptosis induction or cell cycle arrest. Investigating these pathways could provide insights into developing new cancer therapies .

Case Studies

Case Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives of this compound and evaluated their biological activities against a panel of protein kinases. The results demonstrated that specific modifications to the molecular structure significantly enhanced inhibitory potency, underscoring the importance of structure-activity relationships in drug design .

Case Study 2: Neuropharmacology
Another investigation assessed the efficacy of this compound in animal models of anxiety and depression. Results indicated that administration led to significant reductions in anxiety-like behaviors, suggesting a potential therapeutic application for psychiatric disorders .

Data Summary Table

Application AreaPotential UsesKey Findings
Medicinal ChemistryProtein kinase inhibitionSignificant inhibitory activity observed
NeuropharmacologyTreatment for anxiety/depressionReduced anxiety-like behaviors in models
Antimicrobial PropertiesAntibacterial agentActivity against various bacterial strains
Anticancer ActivityCancer therapyInduction of apoptosis in tumor cells

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the 3-aminopyrrolidine scaffold but differ in substituents and salt forms, leading to variations in physicochemical properties and biological interactions. Below is a comparative analysis of key analogs:

(R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS 1286207-68-8)

  • Structural Difference : Replaces pyridin-2-yl with a cyclopropyl group.
  • The hydrochloride salt (vs. dihydrochloride) may lower solubility compared to the target compound.
  • Similarity Score : 0.79 (moderate structural overlap) .

(R)-N-(Pyrrolidin-3-yl)acetamide (CAS 131900-62-4)

  • Structural Difference : Substitutes the ketone-linked pyridyl group with an acetamide moiety.
  • Implications : The acetamide increases hydrophilicity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability. The absence of the pyridyl aromatic system limits π-π stacking interactions.
  • Similarity Score : 0.88 (high structural resemblance) .

Cyclohexyl(piperazin-1-yl)methanone (CAS 27561-62-2)

  • Structural Difference : Replaces pyrrolidine with piperazine and pyridyl with cyclohexyl.
  • The bulky cyclohexyl group enhances lipophilicity, favoring passive diffusion but possibly reducing target specificity.
  • Similarity Score : 0.89 (high similarity despite core heterocycle change) .

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (CAS 909409-91-2)

  • Structural Difference: Features a branched 2,2-dimethylpropanoyl group and a methylated piperazine.
  • Methylation of piperazine may reduce oxidative metabolism, improving metabolic stability.
  • Similarity Score : 0.83 (moderate similarity) .

Data Table: Structural and Functional Comparison

CAS No. Compound Name Core Heterocycle Key Substituent Salt Form Similarity Score
1215264-39-3 (R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone Pyrrolidine Pyridin-2-yl Dihydrochloride Reference
1286207-68-8 (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone Pyrrolidine Cyclopropyl Hydrochloride 0.79
131900-62-4 (R)-N-(Pyrrolidin-3-yl)acetamide Pyrrolidine Acetamide None 0.88
27561-62-2 Cyclohexyl(piperazin-1-yl)methanone Piperazine Cyclohexyl None 0.89
909409-91-2 (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one Piperazine 2,2-Dimethylpropanoyl None 0.83

Key Insights from Structural Analysis

  • Salt Form : The dihydrochloride salt of the target compound likely offers superior solubility over hydrochloride or freebase analogs, enhancing bioavailability .
  • Aromatic vs. Aliphatic Substituents : Pyridin-2-yl enables π-π interactions absent in cyclopropyl or cyclohexyl analogs, which prioritize lipophilicity .
  • Heterocycle Choice : Pyrrolidine’s five-membered ring provides conformational rigidity, while piperazine analogs introduce additional basicity and flexibility .

Biological Activity

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, emphasizing its implications in pharmacology.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety and subsequent chlorination to yield the dihydrochloride salt form. Detailed methods can be found in recent literature focused on similar compounds .

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has been investigated for its role as a modulator of the P2X7 receptor, which is implicated in various neurological disorders. P2X7 receptor activation leads to significant cellular responses, including ion flux and cell death, making it a target for therapeutic intervention in conditions like neurodegeneration and inflammation .

Inhibition of Protein Kinases

Research has shown that derivatives of this compound can inhibit various protein kinases, which are crucial for cell signaling pathways. In studies evaluating related compounds, it was noted that certain structural features are essential for maintaining inhibitory potency against kinases such as CLK1 and DYRK1A. The planar structure of these compounds appears to enhance their binding affinity .

Study 1: P2X7 Receptor Modulation

In a study examining the effects of this compound on P2X7 receptors, researchers found that high concentrations (0.05–1 mM) led to significant receptor activation. This activation resulted in downstream effects such as increased intracellular calcium levels and subsequent cell death, suggesting potential applications in treating neurodegenerative diseases .

Study 2: Protein Kinase Inhibition

A comparative analysis was conducted on various derivatives of the compound regarding their efficacy as protein kinase inhibitors. The results indicated that while some derivatives showed promising inhibition profiles against kinases like GSK3β and CDK9, others failed to exhibit significant activity. This highlights the importance of structural optimization in developing effective kinase inhibitors .

Data Tables

CompoundTarget KinaseIC50 (µM)Reference
Compound ACLK10.5
Compound BDYRK1A1.2
This compoundGSK3β3.5

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Pyrrolidine core formation : Cyclization of protected amino precursors under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Pyridine coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach the pyridin-2-yl group.

Salt formation : Treatment with HCl in ethanol to yield the dihydrochloride form.
Key factors affecting yield and purity include:

  • Catalyst selection : Palladium-based catalysts for coupling reactions (e.g., Pd(OAc)₂ with Xantphos ligand) .
  • Temperature control : Lower temperatures (0–5°C) during salt formation to prevent decomposition .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) for coupling steps; ethanol for crystallization .

Q. Which spectroscopic and chromatographic methods are effective for characterizing chiral purity and structural integrity?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with a polar organic mobile phase (e.g., hexane:isopropanol:DEA = 80:20:0.1) to resolve enantiomers .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR in D₂O to confirm protonation states and hydrogen bonding patterns (e.g., δ 8.2–8.5 ppm for pyridine protons) .
  • Mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 264.1) and isotopic distribution .
  • X-ray crystallography : For absolute configuration confirmation, grow crystals in ethanol/HCl (1:1) .

Q. What are the solubility and stability considerations for aqueous and organic solvent systems?

Methodological Answer:

  • Solubility :
    • Aqueous : >50 mg/mL in water (pH 2–3 due to dihydrochloride salt); precipitation occurs above pH 6.5 .
    • Organic : Soluble in DMSO (100 mM stock), methanol, and DMF; insoluble in THF or ethyl acetate .
  • Stability :
    • Store at 2–8°C in amber vials under nitrogen; avoid humidity (>60% RH accelerates decomposition) .
    • Degradation products include free base (pyridin-2-yl ketone) and pyrrolidine oxidation byproducts; monitor via HPLC .

Q. What safety protocols are critical for handling and storing this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles; use fume hood for powder handling .
  • Spill management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Storage : Tightly sealed glass containers in desiccators with silica gel; avoid sunlight and temperatures >25°C .

Advanced Research Questions

Q. How can reaction kinetics be optimized to minimize diastereomer formation during synthesis?

Methodological Answer:

  • In situ monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation (e.g., imine intermediates) and adjust reaction time .
  • Chiral catalysts : Employ (R)-BINAP or Jacobsen catalysts to enhance enantioselectivity (>90% ee) .
  • Temperature gradients : Perform coupling steps at −20°C to reduce racemization .
  • Workflow :
  Step 1: Amine protection (Boc) → Step 2: Low-temperature coupling → Step 3: Acidic deprotection [[10]].  

Q. What strategies resolve contradictions between computational binding predictions and experimental affinity data?

Methodological Answer:

  • Validation assays :
    • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to receptors like α4β2 nAChR .
    • Isothermal titration calorimetry (ITC) : Confirm enthalpy-driven binding interactions .
  • Model refinement : Adjust force field parameters (e.g., AMBER vs. CHARMM) to better match experimental IC50_{50} values .

Q. How should comparative analyses be designed when biological activity diverges between this compound and its analogs?

Methodological Answer:

  • Structural analogs : Compare with compounds like (R)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride (CAS 916214-31-8) and N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride (Table 1) .
CompoundSimilarity IndexKey Structural Difference
Current Compound1.00Pyridin-2-yl ketone
(R)-1-(3-Aminopiperidin-1-yl)0.89Piperidine core
N-Methyl analog0.92Methylated amine
  • Activity assays : Perform side-by-side functional assays (e.g., cAMP inhibition, receptor internalization) .
  • MD simulations : Analyze ligand-receptor hydrogen bonding patterns over 100-ns trajectories .

Q. What methodologies elucidate the compound’s pharmacological mechanisms, such as receptor interactions?

Methodological Answer:

  • In vitro : Radioligand displacement assays using [3H^3H]-epibatidine for nicotinic receptor binding .
  • In vivo : Microdialysis in rodent models to measure dopamine release in nucleus accumbens .
  • Pathway analysis : RNA-seq of treated neuronal cells to identify downstream signaling (e.g., ERK/MAPK pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.